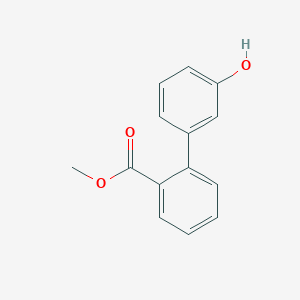

Methyl 2-(3-hydroxyphenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAIWPOTPHTNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 2-(3-hydroxyphenyl)benzoate, a key intermediate in various chemical and pharmaceutical research areas. The document details the most prominent synthetic strategies, including Fischer Esterification, Suzuki-Miyaura Coupling, and Ullmann Condensation. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and a methyl ester on a biphenyl scaffold, makes it a versatile building block for the synthesis of more complex molecules, including biologically active compounds and functional materials. This guide will explore the primary synthetic pathways to access this valuable compound.

Synthetic Strategies

The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The three principal routes are:

-

Fischer Esterification of 2-(3-hydroxyphenyl)benzoic acid.

-

Suzuki-Miyaura Coupling of a boronic acid derivative with an aryl halide.

-

Ullmann Condensation of an aryl halide with a phenol.

Each of these methods offers distinct advantages and challenges, which will be discussed in the following sections.

Fischer Esterification

The most direct and classical approach to this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2-(3-hydroxyphenyl)benzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[1] To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction.[2]

Synthesis of the Precursor: 2-(3-hydroxyphenyl)benzoic acid

A reliable synthesis of the precursor acid is crucial. One common method involves the Suzuki-Miyaura coupling of 2-bromobenzoic acid and 3-methoxyphenylboronic acid, followed by demethylation.

Experimental Protocol: Synthesis of 2-(3-methoxyphenyl)benzoic acid

A mixture of 2-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq) is suspended in a 2:1 mixture of toluene and water. Potassium carbonate (3.0 eq) is added as a base. The reaction mixture is heated to reflux under a nitrogen atmosphere for 12-24 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Protocol: Demethylation to 2-(3-hydroxyphenyl)benzoic acid

The 2-(3-methoxyphenyl)benzoic acid (1.0 eq) is dissolved in dichloromethane. The solution is cooled to 0 °C, and boron tribromide (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 4-6 hours. The reaction is then quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(3-hydroxyphenyl)benzoic acid.

Fischer Esterification Protocol

Reaction:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(3-hydroxyphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-hydroxyphenyl)benzoate is a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of experimental data for this specific compound, this document also includes predicted properties and data from closely related isomers to offer a comparative context. Furthermore, a detailed, plausible experimental protocol for its synthesis and purification is presented, accompanied by a workflow visualization to guide laboratory practice.

Introduction

This compound, with the CAS number 1251836-88-0, is an organic compound featuring a biphenyl core structure with a methyl ester and a hydroxyl functional group.[1] The arrangement of these functionalities suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and further investigation.

Physicochemical Properties

Identification and Core Properties

| Property | Value | Source |

| CAS Number | 1251836-88-0 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.25 g/mol | |

| IUPAC Name | This compound |

Comparative Physicochemical Data of Isomers

To provide a frame of reference, the following table presents experimental data for isomeric compounds. It is crucial to note that these values are not directly applicable to this compound but can offer an approximation.

| Property | Methyl 4-(3-hydroxyphenyl)benzoate | Methyl 3-hydroxybenzoate | Methyl 2-hydroxybenzoate (Methyl salicylate) |

| CAS Number | 579511-01-6 | 19438-10-9 | 119-36-8 |

| Melting Point | 155 °C | 70-73 °C | -8 to -7 °C |

| Boiling Point | Not available | 275-277 °C | 196.5 °C |

| Solubility | Not available | Soluble in alcohol and ether | Slightly soluble in water; soluble in alcohol and ether |

| pKa | Not available | Not available | 9.8 (phenolic OH) |

Spectral Data (Predicted and Comparative)

Detailed experimental spectral data for this compound is currently unavailable. However, based on its structure and data from similar compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl ester protons, and a singlet for the hydroxyl proton. The aromatic region would likely exhibit complex splitting patterns due to the coupling between adjacent protons. For comparison, in the related compound methyl 2-hydroxybenzoate, the methyl protons appear as a singlet around 3.93 ppm, and the hydroxyl proton shows a singlet at approximately 10.74 ppm.[2]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display 14 unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal. The carbons attached to the oxygen atoms (hydroxyl and ester) would also exhibit characteristic chemical shifts. For instance, in methyl 2-hydroxybenzoate, the ester carbonyl carbon appears at a high chemical shift, and the carbon attached to the hydroxyl group also shows a relatively large chemical shift.[3]

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the hydroxyl (O-H stretch, broad), carbonyl (C=O stretch, strong), and aromatic (C-H and C=C stretches) functional groups. The O-H stretching vibration would likely produce a broad band around 3200-3600 cm⁻¹. The C=O stretching of the ester would be expected in the region of 1680-1730 cm⁻¹. For methyl 2-hydroxybenzoate, a broad O-H band is observed around 3200 cm⁻¹, and the C=O stretch appears at 1680 cm⁻¹.[4]

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M+) for this compound would be expected at m/z = 228. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The fragmentation of the related methyl 2-hydroxybenzoate shows a parent molecular ion at m/z 152.[5]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not published, a plausible synthetic route can be designed based on established organic chemistry reactions. Two common methods for the formation of the biphenyl structure and the ester functionality are the Suzuki coupling and Fischer esterification, respectively.

Proposed Synthesis via Suzuki Coupling and Fischer Esterification

This proposed two-step synthesis involves the formation of the biphenyl core via a Suzuki coupling reaction, followed by the esterification of the resulting carboxylic acid.

Step 1: Suzuki Coupling to form 2-(3-hydroxyphenyl)benzoic acid

-

Reactants: 2-bromobenzoic acid and 3-hydroxyphenylboronic acid.

-

Catalyst: A palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

-

Solvent: A mixture of an organic solvent like toluene or 1,4-dioxane and water.

-

Procedure:

-

To a reaction flask, add 2-bromobenzoic acid, 3-hydroxyphenylboronic acid, the palladium catalyst, and the solvent mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the aqueous base solution to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the product, 2-(3-hydroxyphenyl)benzoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Step 2: Fischer Esterification to form this compound

-

Reactants: 2-(3-hydroxyphenyl)benzoic acid and methanol.

-

Catalyst: A strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6]

-

Procedure:

-

Dissolve the 2-(3-hydroxyphenyl)benzoic acid in a large excess of methanol in a round-bottom flask.[7]

-

Carefully add a catalytic amount of concentrated sulfuric acid.[7]

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[8]

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Proposed Experimental Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other biphenyl compounds, some of which exhibit biological activities, suggests that this molecule could be a candidate for future biological screening and drug discovery programs.

Conclusion

This compound is a compound for which detailed experimental data is largely absent from the scientific literature. This guide has compiled the available identifying information and provided a comparative analysis with related isomers to estimate its physicochemical and spectral properties. A plausible and detailed synthetic protocol has been proposed to facilitate its preparation in a laboratory setting. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.

References

- 1. keyorganics.net [keyorganics.net]

- 2. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. studylib.net [studylib.net]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Overview

Despite a comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for Methyl 2-(3-hydroxyphenyl)benzoate, no publicly available datasets were found for this specific isomer. The scientific literature and spectral databases predominantly feature data for its isomers, Methyl 2-hydroxybenzoate (methyl salicylate) and Methyl 3-hydroxybenzoate.

This technical guide will, therefore, outline the expected spectroscopic characteristics of this compound based on the known data of its isomers and general principles of spectroscopic interpretation. It will also provide a logical workflow for the spectroscopic analysis of such a compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with its isomers.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | s | 3H | -OCH₃ |

| ~9.5-10.0 | br s | 1H | Ar-OH |

| ~6.8-7.8 | m | 8H | Ar-H |

Note: The aromatic region (Ar-H) would exhibit a complex multiplet pattern due to the coupling of protons on both benzene rings.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~52 | -OCH₃ |

| ~115-160 | Aromatic Carbons |

| ~168 | C=O (ester) |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3300 (broad) | O-H stretch (phenol) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester/phenol) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular Ion) |

| 197 | [M - OCH₃]⁺ |

| 169 | [M - COOCH₃]⁺ |

| 121 | [C₆H₄COOCH₃]⁺ |

| 93 | [C₆H₅O]⁺ |

Experimental Protocols

While specific experimental protocols for this compound are unavailable, the following are general methodologies for obtaining the spectroscopic data:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

CAS number and molecular weight of Methyl 2-(3-hydroxyphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(3-hydroxyphenyl)benzoate, including its chemical properties, and a generalized synthesis protocol. This document is intended to serve as a foundational resource for professionals in the fields of chemical research and drug development.

Core Compound Data

This compound is a benzoate ester with the chemical formula C14H12O3. Below is a summary of its key quantitative data.

| Property | Value | Source |

| CAS Number | 1251836-88-0 | [1][2] |

| Molecular Weight | 228.25 g/mol | |

| Molecular Formula | C14H12O3 | [1] |

Synthesis Methodology

The synthesis of this compound can be approached through standard esterification and cross-coupling reactions. A potential synthetic route is outlined below, based on common organic chemistry transformations.

Experimental Protocol: A Potential Synthetic Route

This protocol describes a plausible two-step synthesis of this compound, commencing with a Suzuki coupling reaction followed by esterification.

Step 1: Suzuki Coupling of 2-bromobenzoate with 3-hydroxyphenylboronic acid

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-bromobenzoate (1 equivalent) and 3-hydroxyphenylboronic acid (1.2 equivalents) in a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

-

Catalyst and Base Addition: Add a palladium catalyst, for instance, Pd(PPh3)4 (0.05 equivalents), and an aqueous solution of a base, such as 2M sodium carbonate (2 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-(3-hydroxyphenyl)benzoic acid.

Step 2: Fischer Esterification of 2-(3-hydroxyphenyl)benzoic acid

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-(3-hydroxyphenyl)benzoic acid obtained from the previous step in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4), to the solution.

-

Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the formation of the ester by TLC.

-

Work-up and Purification: After the reaction is complete, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the resulting aqueous layer with an organic solvent. Dry the combined organic extracts, filter, and concentrate to obtain the crude this compound. Further purification can be achieved through column chromatography.

Logical Workflow for Synthesis

Caption: A potential two-step synthesis of this compound.

Potential Areas for Further Research

Given the limited publicly available data on this compound, several avenues for future investigation are apparent:

-

Biological Activity Screening: The presence of a biphenyl and a hydroxyl group suggests that the compound could be screened for various biological activities, including but not limited to, antioxidant, anti-inflammatory, or enzyme inhibitory properties.

-

Pharmacokinetic Profiling: Should any biological activity be identified, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile would be crucial for any drug development efforts.

-

Optimization of Synthesis: The proposed synthetic route can be optimized for yield, purity, and scalability. Exploring different catalysts, bases, and reaction conditions could lead to a more efficient synthesis.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation. Researchers should adhere to all laboratory safety protocols and conduct their own thorough literature reviews before commencing any experimental work.

References

Unveiling the Potential: A Technical Overview of Methyl 2-(3-hydroxyphenyl)benzoate and Its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current scientific understanding of Methyl 2-(3-hydroxyphenyl)benzoate, a compound of interest within the broader family of benzoate derivatives. While direct biological data for this specific molecule is not extensively available in peer-reviewed literature, this document serves to consolidate information on structurally related compounds, offering insights into its potential biological activities and outlining general methodologies for its future investigation.

Introduction to this compound

This compound is an organic ester with the chemical formula C₁₄H₁₂O₃. Its structure features a methyl benzoate moiety linked to a hydroxyphenyl group at the ortho position. While this specific compound is commercially available for research purposes, published studies detailing its biological effects or mechanism of action are currently limited.[1][2] However, the constituent chemical groups—a benzoate ester and a hydroxyphenyl ring—are common pharmacophores found in a variety of biologically active molecules. This suggests that this compound could be a candidate for biological screening in various therapeutic areas.

Potential Biological Activities Based on Structural Analogs

The potential biological activities of this compound can be inferred by examining the activities of structurally related compounds. The benzoate and hydroxyphenyl moieties are present in numerous compounds with demonstrated pharmacological effects, ranging from anticancer to antimicrobial properties.

Anticancer Activity

Derivatives of benzoate esters have shown promise as anticancer agents. For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which shares the hydroxyphenyl and methyl carboxylate groups, has been identified as a microtubule targeting agent with anti-tumor properties.[3] It has demonstrated cytotoxicity against breast cancer cell lines, with IC50 values of 0.73 µM against MCF-7 and 20.4 µM against MDA-MB-231 cells.[3] Although the core of MBIC is a benzimidazole, this finding suggests that the combination of a hydroxyphenyl ring and a methyl carboxylate on an aromatic scaffold can lead to potent anticancer activity.

Furthermore, derivatives of eugenyl benzoate have been synthesized and evaluated as BCL-2 inhibitors in colorectal cancer.[4] One of the synthesized compounds, 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate, exhibited the best activity among the tested derivatives.[4]

Antimicrobial and Antifungal Activity

Benzoate derivatives are known for their antimicrobial properties. For example, methyl 3-methyl-4-nitrobenzoate has shown significant antifungal activity against Candida guilliermondii with a Minimum Inhibitory Concentration (MIC) of 39 µM.[5] This highlights the potential of the benzoate scaffold in the development of new antifungal agents.

Other Potential Activities

The broader class of methyl benzoates has been investigated for various biological activities, including insecticidal properties.[6] Additionally, cytotoxicity studies on methyl benzoate itself have been conducted to establish its safety profile for various applications.[7][8]

Synthesis and Methodologies for a Novel Compound

While specific experimental protocols for this compound are not published, general synthetic routes for related compounds and standard biological assays can be adapted for its evaluation.

General Synthesis of Hydroxyphenyl Benzoate Derivatives

The synthesis of derivatives of the parent compound, 3-hydroxyphenyl benzoate, has been described. A general approach involves the esterification of a benzoic acid derivative with a phenol or vice versa. For instance, a series of 3-hydroxyphenyl benzoate derivatives were synthesized for evaluation as phosphodiesterase II inhibitors.[9]

A generalized synthetic workflow for preparing and evaluating a novel compound like this compound is depicted below.

Caption: Generalized workflow for the synthesis and biological evaluation of a novel compound.

Standard Experimental Protocols for Biological Evaluation

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

-

Reagents: Prepare a reaction buffer containing the kinase, its substrate, ATP, and any necessary cofactors.

-

Compound Preparation: Serially dilute this compound in the reaction buffer.

-

Reaction Initiation: Add the test compound to the enzyme and substrate mixture and initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction at a specific temperature for a set time.

-

Reaction Termination and Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Determine the percentage of enzyme inhibition at each compound concentration and calculate the IC50 value.

Signaling Pathways of Structurally Related Compounds

The signaling pathways modulated by analogs of this compound provide clues to its potential mechanisms of action.

As previously mentioned, MBIC acts as a microtubule targeting agent .[3] Such agents interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Simplified signaling pathway for a microtubule targeting agent.

Derivatives of eugenyl benzoate have been investigated as BCL-2 inhibitors .[4] BCL-2 is an anti-apoptotic protein, and its inhibition can promote apoptosis in cancer cells.

Quantitative Data for Structurally Related Compounds

The following table summarizes the available quantitative data for some of the structurally related compounds discussed.

| Compound | Biological Activity | Assay System | Quantitative Data (IC50/MIC) | Reference |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Anti-tumor | MCF-7 breast cancer cells | 0.73 µM | [3] |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Anti-tumor | MDA-MB-231 breast cancer cells | 20.4 µM | [3] |

| Methyl 3-methyl-4-nitrobenzoate | Antifungal | Candida guilliermondii | 39 µM (MIC) | [5] |

Conclusion

While direct experimental data on the biological activity of this compound is not yet available in the public domain, the analysis of its structural analogs suggests several promising avenues for future research. The presence of the benzoate and hydroxyphenyl moieties indicates a potential for this compound to exhibit anticancer, antimicrobial, or other pharmacological activities. The synthesis and evaluation of this compound and its derivatives using the standard methodologies outlined in this guide could lead to the discovery of novel therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound.

References

- 1. 1251836-88-0|this compound|BLD Pharm [bldpharm.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)benzoate: Synthesis, Properties, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-hydroxyphenyl)benzoate is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a detailed, plausible synthetic route based on modern cross-coupling methodologies. While the specific historical discovery of this compound is not well-documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. This document outlines a detailed experimental protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of biaryl C-C bonds. Physicochemical properties are presented, and potential avenues for future research into its biological activity are discussed.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1251836-88-0, belongs to the class of hydroxybiphenyls, a group of compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a hydroxyl group and a methyl ester functionality on the biphenyl core of this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening.

This guide aims to provide a detailed technical resource for researchers interested in the synthesis and potential applications of this compound. Given the absence of a documented historical discovery, the focus is placed on a practical and efficient synthetic methodology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1251836-88-0 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.25 g/mol |

| Appearance | Expected to be an off-white to pale yellow solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water. |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings from readily available starting materials: a boronic acid and an aryl halide. An alternative, though less direct, approach would involve the Fischer esterification of 2-(3-hydroxyphenyl)benzoic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The recommended synthetic route involves the coupling of Methyl 2-bromobenzoate with 3-hydroxyphenylboronic acid . This approach is favored due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.

Materials:

-

Methyl 2-bromobenzoate

-

3-hydroxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Methyl 2-bromobenzoate (1.0 equivalent), 3-hydroxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Introduction: Under an inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported in the literature, the structural similarity to other biologically active biphenyls suggests several areas for future investigation. Many biphenyl-containing compounds are known to interact with various biological targets.

Potential Areas for Investigation:

-

Anticancer Activity: The biphenyl scaffold is present in several anticancer agents. Future studies could evaluate the cytotoxicity of this compound against various cancer cell lines.

-

Anti-inflammatory Activity: Some hydroxybiphenyls exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2).

-

Antioxidant Activity: The phenolic hydroxyl group suggests potential radical scavenging and antioxidant properties.

-

Enzyme Inhibition: The compound could be screened against a panel of enzymes, such as kinases or proteases, which are common targets for biphenyl-based inhibitors.

Given the lack of experimental data, any discussion of signaling pathway involvement would be purely speculative. However, a logical starting point for future research could involve screening the compound in cell-based assays related to proliferation, inflammation, and oxidative stress to identify potential biological effects.

Figure 3: Logical workflow for future biological evaluation.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis and as a candidate for biological screening. Although its history is not well-defined, a robust and efficient synthesis can be achieved through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a detailed protocol to facilitate its preparation in a laboratory setting. Further research is warranted to explore the biological activities of this compound and to elucidate its potential roles in various signaling pathways, which could pave the way for its application in drug development and other scientific disciplines.

Commercial Availability and Technical Profile of Methyl 2-(3-hydroxyphenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a plausible synthetic route for Methyl 2-(3-hydroxyphenyl)benzoate (CAS No. 1251836-88-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities, with options for bulk orders upon request.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Code | Purity | Available Quantities |

| Key Organics[1] | BS-30398 | >95% | 1 g, Custom |

| BLD Pharm[2] | BD00787721 | >95% | Inquire for details |

Physicochemical and Safety Data

Detailed experimental data for this compound is not extensively published. The information below is compiled from supplier data and predicted values. For handling, storage, and disposal, it is crucial to refer to the specific Safety Data Sheet (SDS) provided by the supplier. A generic SDS for methyl benzoate indicates that it may be harmful if swallowed and can cause skin and eye irritation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1251836-88-0 | Key Organics[1], BLD Pharm[2] |

| Molecular Formula | C₁₄H₁₂O₃ | Key Organics[1], BLD Pharm[2] |

| Molecular Weight | 228.25 g/mol | Key Organics[1], BLD Pharm[2] |

| Purity | >95% | Key Organics[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthesis Protocol

A logical approach would be the coupling of 2-(methoxycarbonyl)phenylboronic acid with a protected 3-hydroxyphenol derivative, such as 3-bromoanisole , followed by demethylation of the resulting methoxy group to yield the final product.

Synthesis of Precursors

3.1.1. Methyl 2-bromobenzoate

Methyl 2-bromobenzoate can be synthesized from 2-bromobenzoic acid via Fischer esterification.

-

Reaction: 2-bromobenzoic acid is reacted with an excess of methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Procedure Outline:

-

Dissolve 2-bromobenzoic acid in methanol.

-

Slowly add concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, neutralize the excess acid and extract the product with an organic solvent.

-

Purify by distillation or chromatography.

-

3.1.2. 2-(Methoxycarbonyl)phenylboronic acid

This precursor can be prepared from Methyl 2-bromobenzoate.

-

Reaction: Conversion of the aryl bromide to a boronic acid can be achieved via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

-

Procedure Outline:

-

Dissolve Methyl 2-bromobenzoate in an anhydrous ether solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Add a strong base like n-butyllithium dropwise to perform the lithium-halogen exchange.

-

Add a trialkyl borate (e.g., trimethyl borate) and allow the reaction to warm to room temperature.

-

Acidic workup to hydrolyze the borate ester to the boronic acid.

-

Suzuki-Miyaura Coupling

-

Reaction: Coupling of 2-(methoxycarbonyl)phenylboronic acid with 3-bromoanisole using a palladium catalyst.

-

Procedure Outline:

-

To a reaction vessel, add 2-(methoxycarbonyl)phenylboronic acid, 3-bromoanisole, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product, Methyl 2-(3-methoxyphenyl)benzoate, by column chromatography.

-

Demethylation

-

Reaction: Cleavage of the methyl ether to yield the final phenolic product.

-

Procedure Outline:

-

Dissolve the purified Methyl 2-(3-methoxyphenyl)benzoate in a suitable solvent (e.g., dichloromethane).

-

Add a demethylating agent such as boron tribromide (BBr₃) at a low temperature.

-

Allow the reaction to proceed until completion.

-

Quench the reaction carefully with methanol and then water.

-

Extract the final product, this compound, and purify by chromatography or recrystallization.

-

Visualized Synthetic Workflow

The following diagrams illustrate the proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Drug Development Context

As of the date of this document, there is no specific published research detailing the biological activity, pharmacological properties, or involvement in any signaling pathways for this compound. The biphenyl scaffold is a common motif in medicinal chemistry, and derivatives are known to exhibit a wide range of biological activities. For instance, some biphenyl carboxylic acids and their esters have been investigated for their potential as antifungal and anticancer agents. Furthermore, compounds containing a 3-hydroxyphenyl group are known to interact with various biological targets. However, any potential biological role of this compound remains speculative and requires experimental validation. Researchers in drug development may consider this compound as a novel scaffold for library synthesis or as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a commercially available compound with potential applications in synthetic and medicinal chemistry. While detailed experimental data and established biological activities are currently lacking, this guide provides a foundational understanding of its properties and a plausible synthetic pathway. Further research is warranted to fully characterize this molecule and explore its potential in drug discovery and development.

References

Reactivity of the Hydroxyl Group in Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the phenolic hydroxyl group in Methyl 2-(3-hydroxyphenyl)benzoate. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the known reactivity of substituted phenols and related benzoate structures to predict its chemical behavior. This guide covers the anticipated acidity of the hydroxyl group, its participation in key functionalization reactions including acylation, alkylation, and etherification, and provides generalized experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers in drug discovery and development, offering insights into the synthetic possibilities for creating novel derivatives of this compound.

Introduction

This compound is a biaryl compound featuring a phenolic hydroxyl group and a methyl ester. The presence of the hydroxyl group offers a reactive handle for structural modification, making it a potentially valuable scaffold in medicinal chemistry and materials science. The reactivity of this hydroxyl group is influenced by the electronic effects of the substituents on the aromatic rings. Understanding this reactivity is crucial for the rational design of synthetic routes to novel derivatives with desired biological or material properties.

Predicted Reactivity and Quantitative Data

Table 1: Estimated Quantitative Data for the Hydroxyl Group

| Parameter | Estimated Value | Basis for Estimation |

| pKa | ~9.5 - 10.5 | The pKa of phenol is approximately 9.95. The electron-withdrawing effect of the 2-(methoxycarbonyl)phenyl group is expected to be modest at the meta position of the hydroxyl group, leading to a pKa value in a similar range to phenol itself. |

| Typical Reaction Yields | ||

| Acylation | > 85% | Based on high-yielding acylation reactions of similar phenolic compounds. |

| Alkylation | > 80% | Based on typical yields for O-alkylation of phenols under optimized conditions. |

| Etherification (Williamson) | > 70% | Yields can be variable depending on the alkyl halide, but are generally good for simple alkylations. |

Key Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of chemical transformations. The most common and useful reactions for the derivatization of this compound would involve this group.

Acylation

Acylation of the hydroxyl group to form an ester is a common and generally high-yielding reaction. This can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base.

Diagram 1: General Acylation Workflow

Caption: A typical workflow for the acylation of this compound.

Alkylation

Alkylation of the phenolic hydroxyl group to form an ether is another important transformation. This can be accomplished using alkyl halides in the presence of a base.

Diagram 2: General Alkylation Workflow

Caption: A typical workflow for the alkylation of this compound.

Williamson Ether Synthesis

A specific and widely used method for ether formation is the Williamson ether synthesis. This involves the reaction of the corresponding phenoxide with an alkyl halide. The phenoxide is typically generated in situ by reacting the phenol with a strong base.

Diagram 3: Williamson Ether Synthesis Pathway

Caption: The reaction pathway of the Williamson ether synthesis for this compound.

Experimental Protocols (Generalized)

The following are generalized protocols for the reactions described above, adapted from standard procedures for phenolic compounds. Researchers should optimize these conditions for this compound.

General Protocol for Acylation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a base (1.2 - 2.0 eq), such as triethylamine or pyridine, to the solution and stir.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C and slowly add the acylating agent (1.1 - 1.5 eq), such as an acid chloride or anhydride.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water or a dilute acid (e.g., 1M HCl). Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Alkylation

-

Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Base: Add a base (1.5 - 3.0 eq), such as potassium carbonate or cesium carbonate. For less reactive alkylating agents, a stronger base like sodium hydride may be used in a solvent like THF.

-

Addition of Alkylating Agent: Add the alkylating agent (1.1 - 2.0 eq), such as an alkyl halide.

-

Reaction: Heat the reaction mixture to a temperature between room temperature and reflux (typically 50-100 °C) and stir for 4-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Development

The ability to functionalize the hydroxyl group of this compound opens up avenues for the synthesis of compound libraries for screening in drug discovery programs.

-

Ester and Ether Linkages: The introduction of ester and ether functionalities can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability.

-

Structure-Activity Relationship (SAR) Studies: A variety of alkyl and acyl groups can be introduced to probe the structure-activity relationships of a lead compound.

-

Prodrug Strategies: The phenolic hydroxyl can be masked with a cleavable group to create a prodrug, which may improve bioavailability or targeting.

Conclusion

While specific experimental data on the reactivity of the hydroxyl group in this compound is not extensively documented, this guide provides a robust, predictive framework based on established principles of organic chemistry. The hydroxyl group is anticipated to be a versatile handle for a range of functionalization reactions, enabling the synthesis of diverse derivatives. The generalized protocols and workflows presented here offer a starting point for researchers to explore the chemistry of this promising scaffold in the pursuit of new therapeutic agents and functional materials. Further experimental investigation is warranted to precisely quantify the reactivity and optimize reaction conditions for this specific molecule.

Stability and Storage of Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(3-hydroxyphenyl)benzoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information on the known reactivity of its core functional moieties—a phenolic hydroxyl group and a methyl benzoate ester—to predict potential degradation pathways. Detailed experimental protocols for conducting forced degradation studies and a framework for developing a stability-indicating analytical method are presented. This document serves as a vital resource for researchers and drug development professionals to ensure the integrity and reliability of this compound in their studies.

Introduction

This compound is a molecule of interest in various research and development sectors. Its chemical structure, featuring both a phenolic hydroxyl group and a methyl ester, suggests potential susceptibility to specific degradation pathways that can impact its purity, potency, and overall stability. Understanding these degradation routes is critical for establishing appropriate storage and handling procedures, as well as for the development of stable formulations. This guide outlines the theoretical basis for the stability of this compound and provides practical methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | - |

| Molecular Weight | 228.24 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water. | General knowledge of similar structures |

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways: hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl group.

Hydrolytic Degradation

The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-hydroxybenzoic acid and methanol.[1][2][3][4][5] The rate of hydrolysis is influenced by pH and temperature.

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation.[6][7][8][9][10] This can be initiated by atmospheric oxygen, light, or the presence of metal ions. Oxidation of phenols can lead to the formation of colored degradation products, such as quinones, and can also result in polymerization.

Photodegradation

Aromatic esters and phenolic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[11][12][13][14][15] This can lead to complex degradation pathways involving radical intermediates.

Thermal Degradation

While generally stable at ambient temperatures, prolonged exposure to high temperatures can induce thermal decomposition of aromatic compounds.[16][17][18][19][20]

A logical diagram illustrating the potential degradation pathways is provided below.

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the stability of this compound:

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | To minimize the rates of both hydrolytic and oxidative degradation. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent moisture ingress and potential reactions with the container material. |

| pH | Avoid contact with strong acids and bases. | To prevent accelerated hydrolytic degradation. |

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its degradation.

Forced Degradation Study Protocol

The following table outlines a typical forced degradation study protocol. The conditions should be optimized to achieve 5-20% degradation.

Table 3: Forced Degradation Study Protocol

| Stress Condition | Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 1-4 hours. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light. |

| Photostability | Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

| Thermal Stress | Expose a solid sample of the compound to 80°C for 48 hours. |

A workflow for conducting a forced degradation study is depicted below.

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Table 4: Proposed Stability-Indicating HPLC Method

| Parameter | Proposed Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

| Injection Volume | 10 µL |

The method would require validation according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

- 1. quora.com [quora.com]

- 2. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. brainly.com [brainly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 9. Ch24: Phenols oxidations [chem.ucalgary.ca]

- 10. Video: Oxidation of Phenols to Quinones [jove.com]

- 11. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 12. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Biodegradation of aliphatic and aromatic hydrocarbons at high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. thermal-decomposition-processes-in-aromatic-polycarbonates-investigated-by-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols: Methyl 2-(3-hydroxyphenyl)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-hydroxyphenyl)benzoate is a biaryl compound possessing a versatile scaffold that holds significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a phenolic hydroxyl group, a methyl ester, and a diphenyl linkage, offers multiple reaction sites for derivatization and construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound, serving as a valuable resource for researchers in synthetic and pharmaceutical sciences. The biaryl motif is a common feature in many biologically active compounds, and strategic modification of this core structure can lead to the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the parent carboxylic acid, 2-(3-hydroxyphenyl)benzoic acid, followed by a Fischer esterification.

Step 1: Synthesis of 2-(3-hydroxyphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 2-bromobenzoic acid and 3-hydroxyphenylboronic acid.

Experimental Protocol:

A mixture of 2-bromobenzoic acid, 3-hydroxyphenylboronic acid, palladium(II) acetate, and a suitable phosphine ligand is reacted in the presence of a base in a solvent mixture.

Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent/Parameter | Moles (mol) | Mass (g) / Volume (mL) | Molar Equivalent |

| 2-Bromobenzoic acid | 0.05 | 10.05 | 1.0 |

| 3-Hydroxyphenylboronic acid | 0.06 | 8.28 | 1.2 |

| Palladium(II) acetate | 0.001 | 0.224 | 0.02 |

| Triphenylphosphine | 0.002 | 0.524 | 0.04 |

| Potassium carbonate | 0.15 | 20.73 | 3.0 |

| Solvent (DME/Water) | - | 200 mL (4:1) | - |

| Reaction Temperature | - | 80 °C | - |

| Reaction Time | - | 12 hours | - |

Procedure:

-

To a 500 mL round-bottom flask, add 2-bromobenzoic acid (10.05 g, 0.05 mol), 3-hydroxyphenylboronic acid (8.28 g, 0.06 mol), and potassium carbonate (20.73 g, 0.15 mol).

-

Add the solvent mixture of dimethoxyethane (DME) (160 mL) and water (40 mL).

-

Bubble argon gas through the mixture for 15 minutes to degas the solution.

-

Add palladium(II) acetate (0.224 g, 0.001 mol) and triphenylphosphine (0.524 g, 0.002 mol) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DME.

-

Acidify the remaining aqueous solution to pH 2 with 2M HCl.

-

The product, 2-(3-hydroxyphenyl)benzoic acid, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Expected Yield: 80-90%

Step 2: Fischer Esterification to this compound

This protocol describes the acid-catalyzed esterification of 2-(3-hydroxyphenyl)benzoic acid with methanol.

Experimental Protocol:

2-(3-hydroxyphenyl)benzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid.

Table 2: Reagents and Reaction Conditions for Fischer Esterification

| Reagent/Parameter | Moles (mol) | Mass (g) / Volume (mL) | Molar Equivalent |

| 2-(3-Hydroxyphenyl)benzoic acid | 0.04 | 8.57 | 1.0 |

| Methanol | - | 150 mL | Solvent |

| Sulfuric Acid (conc.) | - | 2 mL | Catalyst |

| Reaction Temperature | - | Reflux (approx. 65 °C) | - |

| Reaction Time | - | 6 hours | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-(3-hydroxyphenyl)benzoic acid (8.57 g, 0.04 mol) in methanol (150 mL).

-

Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to yield this compound as a solid.

Expected Yield: 90-95%

Applications of this compound in Organic Synthesis

The presence of a reactive phenol and an ester group makes this compound a valuable intermediate for the synthesis of a variety of organic molecules.

Application 1: O-Alkylation for the Synthesis of Diphenyl Ether Derivatives

The phenolic hydroxyl group can be readily alkylated to introduce various side chains, leading to the synthesis of functionalized diphenyl ether derivatives, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Synthesis of Methyl 2-(3-isopropoxyphenyl)benzoate

Table 3: Reagents and Reaction Conditions for O-Alkylation

| Reagent/Parameter | Moles (mol) | Mass (g) / Volume (mL) | Molar Equivalent |

| This compound | 0.01 | 2.28 | 1.0 |

| 2-Bromopropane | 0.015 | 1.85 (1.39 mL) | 1.5 |

| Potassium Carbonate | 0.02 | 2.76 | 2.0 |

| Acetone | - | 50 mL | Solvent |

| Reaction Temperature | - | Reflux (approx. 56 °C) | - |

| Reaction Time | - | 8 hours | - |

Procedure:

-

To a 100 mL round-bottom flask, add this compound (2.28 g, 0.01 mol) and potassium carbonate (2.76 g, 0.02 mol) in acetone (50 mL).

-

Add 2-bromopropane (1.85 g, 0.015 mol) to the suspension.

-

Heat the mixture to reflux with stirring for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.

-

Purify by column chromatography (hexane/ethyl acetate, 9:1) to afford Methyl 2-(3-isopropoxyphenyl)benzoate.

Expected Yield: 85-95%

Application 2: Amidation for the Synthesis of Biaryl Amides

The methyl ester can be converted to an amide, a common functional group in many drug molecules, by reaction with an amine.

Experimental Protocol: Synthesis of N-Benzyl-2-(3-hydroxyphenyl)benzamide

Table 4: Reagents and Reaction Conditions for Amidation

| Reagent/Parameter | Moles (mol) | Mass (g) / Volume (mL) | Molar Equivalent |

| This compound | 0.01 | 2.28 | 1.0 |

| Benzylamine | 0.012 | 1.29 (1.31 mL) | 1.2 |

| Sodium Methoxide (25% in Methanol) | - | 0.5 mL | Catalyst |

| Methanol | - | 30 mL | Solvent |

| Reaction Temperature | - | Reflux (approx. 65 °C) | - |

| Reaction Time | - | 24 hours | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (2.28 g, 0.01 mol) in methanol (30 mL).

-

Add benzylamine (1.29 g, 0.012 mol) and sodium methoxide solution (0.5 mL).

-

Heat the reaction mixture to reflux for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from ethyl acetate/hexane to yield N-Benzyl-2-(3-hydroxyphenyl)benzamide.

Expected Yield: 70-80%

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis. The protocols detailed in this document provide a solid foundation for its synthesis and subsequent derivatization. The ability to selectively modify the phenolic and ester functionalities allows for the creation of a diverse library of compounds with potential applications in drug discovery and materials science. Researchers are encouraged to explore the reactivity of this scaffold further to unlock its full potential in the development of novel and functional molecules.

Application Notes and Protocols for Methyl 2-(3-hydroxyphenyl)benzoate in Medicinal Chemistry

Disclaimer: Direct applications of Methyl 2-(3-hydroxyphenyl)benzoate as a building block in medicinal chemistry are not extensively documented in publicly available literature. The following application notes and protocols are based on the chemical reactivity of its functional groups and draw parallels from the use of structurally similar compounds in drug discovery. These are intended to serve as a prospective guide for researchers.

Introduction

This compound is a bi-aryl compound possessing three key functional groups amenable to chemical modification: a phenolic hydroxyl group, a methyl ester, and the biphenyl core. This unique combination makes it a potentially versatile scaffold for the synthesis of diverse molecular architectures targeting a range of biological pathways. Its structural motifs are found in various classes of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds.

The phenolic hydroxyl group can be readily alkylated or acylated to introduce various side chains, influencing solubility, pharmacokinetic properties, and target engagement. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester analogs, providing a handle for introducing diversity. The biphenyl core itself is a common feature in many drugs, often contributing to target affinity through hydrophobic and aromatic interactions.

Potential Therapeutic Applications and Synthetic Strategies

Based on the chemistry of its constituent parts and the applications of related compounds, this compound could serve as a valuable starting material for the synthesis of compounds targeting several disease areas.

Kinase Inhibitors

Many kinase inhibitors feature a substituted biphenyl or related bi-aryl scaffold that occupies the ATP-binding site of the enzyme. The synthesis of the EGFR tyrosine kinase inhibitor Gefitinib, for instance, has been reported starting from the structurally related methyl 3-hydroxy-4-methoxybenzoate. This suggests that this compound could be a viable precursor for novel kinase inhibitors.

General Synthetic Approach:

A plausible synthetic route could involve the etherification of the phenolic hydroxyl group, followed by functional group manipulations on the benzoate ring to introduce a heterocyclic moiety capable of interacting with the hinge region of a kinase.

Workflow for Potential Kinase Inhibitor Synthesis:

Caption: Potential workflow for synthesizing kinase inhibitors.

Anti-inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain aromatic carboxylic acid moieties. The hydrolysis of the methyl ester in this compound would yield a carboxylic acid, which could be further elaborated.

General Synthetic Approach:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the phenolic hydroxyl could be functionalized.

Logical Relationship for Anti-inflammatory Agent Development:

Caption: Synthetic pathways to potential anti-inflammatory agents.

Experimental Protocols (Representative)

The following protocols are adapted from literature procedures for similar transformations on related molecules and should be optimized for this compound.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol is based on the alkylation of methyl 3-hydroxy-4-methoxybenzoate.[1]

Materials:

-

This compound

-

Alkyl halide (e.g., 1-bromo-3-chloropropane)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ice-water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.1 eq) and the desired alkyl halide (1.4 eq).

-

Heat the reaction mixture to 70 °C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-water with constant stirring.

-

Collect the resulting solid by filtration and wash with cold water.

-

If no solid forms, extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which could be applied to a halogenated derivative of this compound.

Materials:

-

Halogenated derivative of this compound (e.g., bromo- or iodo-substituted)

-

Aryl or alkyl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

Procedure:

-